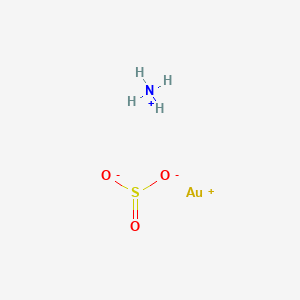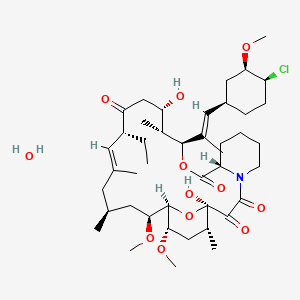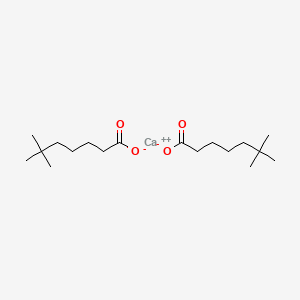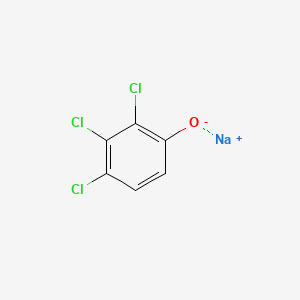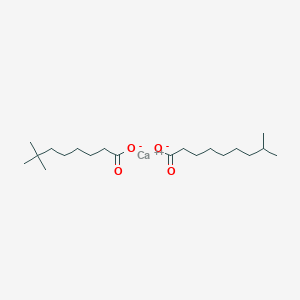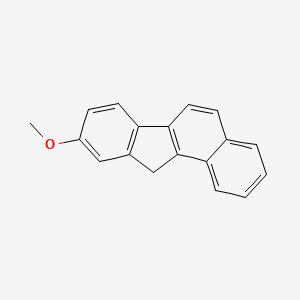
11H-Benzo(a)fluorene, 9-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Benzo(a)fluorene, 9-methoxy- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H12O It is a derivative of benzo(a)fluorene, where a methoxy group is attached to the ninth position of the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo(a)fluorene, 9-methoxy- typically involves the methoxylation of benzo(a)fluorene. This can be achieved through various methods, including:
Methoxylation using Methanol and Acid Catalyst: Benzo(a)fluorene is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Methoxylation using Dimethyl Sulfate: Another method involves the use of dimethyl sulfate as the methoxylating agent. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 11H-Benzo(a)fluorene, 9-methoxy- may involve large-scale methoxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Types of Reactions:
Oxidation: 11H-Benzo(a)fluorene, 9-methoxy- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
11H-Benzo(a)fluorene, 9-methoxy- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 11H-Benzo(a)fluorene, 9-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Benzo(a)fluorene: The parent compound without the methoxy group.
9-Methoxyfluorene: A similar compound with the methoxy group attached to the fluorene ring but lacking the benzo(a) structure.
Chrysofluorene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness: 11H-Benzo(a)fluorene, 9-methoxy- is unique due to the presence of the methoxy group, which can significantly alter its chemical and biological properties compared to its parent compound and other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6235-04-7 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
9-methoxy-11H-benzo[a]fluorene |
InChI |
InChI=1S/C18H14O/c1-19-14-7-9-16-13(10-14)11-18-15-5-3-2-4-12(15)6-8-17(16)18/h2-10H,11H2,1H3 |
Clave InChI |
VKEISKRLQPFONR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(C2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




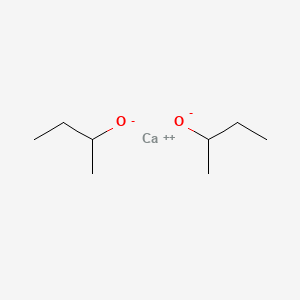

![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
